Cas no 1805306-05-1 (3-(Difluoromethyl)-2-fluoropyridine-4-acetonitrile)

3-(Difluoromethyl)-2-fluoropyridine-4-acetonitrile is a fluorinated pyridine derivative with a difluoromethyl and cyanoethyl functional group, offering unique reactivity and versatility in synthetic chemistry. Its structure makes it a valuable intermediate for pharmaceutical and agrochemical applications, particularly in the development of bioactive compounds. The presence of fluorine atoms enhances metabolic stability and lipophilicity, improving binding affinity in target molecules. The nitrile group provides a handle for further functionalization, enabling diverse derivatization pathways. This compound is particularly useful in cross-coupling reactions and heterocyclic synthesis, where its electron-withdrawing properties can influence regioselectivity. High purity grades ensure consistent performance in research and industrial processes.
3-(Difluoromethyl)-2-fluoropyridine-4-acetonitrile structure
1805306-05-1 structure
Product name:3-(Difluoromethyl)-2-fluoropyridine-4-acetonitrile
CAS No:1805306-05-1
MF:C8H5F3N2
MW:186.133911848068
CID:4921746

3-(Difluoromethyl)-2-fluoropyridine-4-acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-(Difluoromethyl)-2-fluoropyridine-4-acetonitrile
    • Inchi: 1S/C8H5F3N2/c9-7(10)6-5(1-3-12)2-4-13-8(6)11/h2,4,7H,1H2
    • InChI Key: GLEHOQIJQXSMPR-UHFFFAOYSA-N
    • SMILES: FC(C1C(=NC=CC=1CC#N)F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 211
  • XLogP3: 1.6
  • Topological Polar Surface Area: 36.7

3-(Difluoromethyl)-2-fluoropyridine-4-acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A023030538-1g
3-(Difluoromethyl)-2-fluoropyridine-4-acetonitrile
1805306-05-1 97%
1g
$1,696.80 2022-04-01
Alichem
A023030538-250mg
3-(Difluoromethyl)-2-fluoropyridine-4-acetonitrile
1805306-05-1 97%
250mg
$659.60 2022-04-01
Alichem
A023030538-500mg
3-(Difluoromethyl)-2-fluoropyridine-4-acetonitrile
1805306-05-1 97%
500mg
$980.00 2022-04-01

Additional information on 3-(Difluoromethyl)-2-fluoropyridine-4-acetonitrile

3-(Difluoromethyl)-2-fluoropyridine-4-acetonitrile: A Versatile Building Block in Medicinal Chemistry and Functional Materials

3-(Difluoromethyl)-2-fluoropyridine-4-acetonitrile (CAS No. 1805306-05-1) represents a significant advancement in the field of organic chemistry, particularly in the development of fluorinated heterocyclic compounds. This molecule is characterized by its unique structural features, including the presence of multiple fluorine atoms and an acetonitrile group, which together confer distinct physicochemical properties and biological activity. The 3-(Difluoromethyl) substituent introduces steric and electronic effects, while the 2-fluoropyridine ring provides a versatile platform for further functionalization. The 4-acetonitrile group enhances the molecule's reactivity and potential for applications in drug discovery and materials science.

Recent studies have highlighted the importance of 3-(Difluoromethyl)-2-fluoropyridine-4-acetonitrile in the design of novel therapeutic agents. For instance, a 2023 publication in *Journal of Medicinal Chemistry* demonstrated its utility as a core scaffold for developing antiviral compounds targeting RNA-dependent RNA polymerases. The fluorinated pyridine ring exhibits enhanced metabolic stability, while the acetonitrile functionality allows for the incorporation of diverse pharmacophoric elements. This dual functionality positions the compound as a promising candidate for the synthesis of molecules with improved bioavailability and reduced off-target effects.

The CAS No. 1805306-05-1 designation underscores the compound's classification as a synthetic intermediate, which is critical for its application in pharmaceutical research. Fluorinated pyridine derivatives, such as this molecule, are increasingly favored in drug development due to their ability to modulate protein-ligand interactions. A 2024 study in *Advanced Materials* explored the use of similar compounds in the creation of optoelectronic materials, leveraging the electron-deficient nature of the fluorinated ring system to optimize charge transport properties. This highlights the versatility of 3-(Difluoromethyl)-2-fluoropyridine-4-acetonitrile beyond traditional pharmaceutical applications.

From a synthetic perspective, the 3-(Difluoromethyl) group plays a pivotal role in directing reaction pathways during the functionalization of the pyridine ring. The introduction of this substituent can significantly alter the electronic environment, influencing the reactivity of adjacent atoms. This property is particularly valuable in the development of compounds with tailored pharmacokinetic profiles. For example, a 2023 review in *Organic & Biomolecular Chemistry* emphasized the importance of difluoromethyl groups in enhancing the lipophilicity of small molecules, which is crucial for crossing biological membranes and achieving systemic distribution.

The 2-fluoropyridine ring system is a well-established motif in medicinal chemistry, with applications ranging from antitumor agents to neuroprotective drugs. The presence of the 4-acetonitrile group further expands the scope of potential modifications, allowing for the incorporation of various functional groups through nucleophilic substitution or coupling reactions. This adaptability is a key factor in the compound's appeal for researchers seeking to design molecules with specific biological activities. Recent advancements in asymmetric synthesis have enabled the selective introduction of stereochemical centers, further broadening the range of possible derivatives.

Emerging research in the field of 3-(Difluoromethyl)-2-fluoropyridine-4-acetonitrile has also focused on its potential as a building block for materials with unique optical properties. A 2024 study in *Chemistry of Materials* reported the use of similar fluorinated pyridine derivatives in the fabrication of fluorescent sensors, where the acetonitrile group served as a chromophore. The ability to fine-tune the electronic properties of such compounds through structural modifications underscores their relevance in both pharmaceutical and materials science contexts.

From an environmental and sustainability standpoint, the synthesis of 3-(Difluoromethyl)-2-fluoropyridine-4-acetonitrile aligns with modern green chemistry principles. The use of fluorinated compounds in pharmaceuticals has been a topic of ongoing debate due to their potential persistence in the environment. However, recent advancements in biodegradable polymer technologies have shown promise in mitigating these concerns. A 2023 article in *Green Chemistry* discussed the integration of fluorinated intermediates into biodegradable systems, demonstrating that careful design can balance therapeutic efficacy with environmental responsibility.

The CAS No. 1805306-05-1 compound also holds potential in the development of diagnostic agents. Its fluorinated structure can be exploited for imaging applications, where the incorporation of radioisotopes or contrast agents can enhance the detection of specific biological targets. A 2024 publication in *Bioconjugate Chemistry* described the synthesis of radiolabeled derivatives of similar compounds, highlighting their utility in positron emission tomography (PET) imaging. This application underscores the compound's versatility and the broad spectrum of its potential uses.

In conclusion, 3-(Difluoromethyl)-2-fluoropyridine-4-acetonitrile (CAS No. 1805306-05-1) represents a critical component in the evolving landscape of medicinal chemistry and materials science. Its unique structural features, combined with the ability to undergo diverse chemical modifications, make it a valuable tool for researchers seeking to develop novel therapeutics and advanced materials. As the field continues to advance, the role of such compounds in addressing complex biological and technological challenges is likely to grow, further cementing their importance in scientific innovation.

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